tert-Butyl 4-(4-formylbenzyl)piperazine-1-carboxylate is a chemical compound with the molecular formula and a molecular weight of approximately 304.39 g/mol. It is classified as an organic compound, specifically a piperazine derivative, which features a tert-butyl group and a formylbenzyl moiety. The compound is recognized for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals.
This compound can be sourced from various chemical suppliers and is often utilized in research laboratories for synthesizing other chemical entities. Its classification falls under the category of piperazine derivatives, which are known for their diverse biological activities. The compound is also identified by its CAS number, 844891-09-4, and can be found in databases such as PubChem and the Royal Society of Chemistry.
The synthesis of tert-butyl 4-(4-formylbenzyl)piperazine-1-carboxylate typically involves several steps, including the protection of functional groups and coupling reactions. A common method includes:
The synthesis often employs techniques such as:
The molecular structure of tert-butyl 4-(4-formylbenzyl)piperazine-1-carboxylate features:
Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed insights into the structure:
tert-Butyl 4-(4-formylbenzyl)piperazine-1-carboxylate can participate in various chemical reactions, including:
The reactivity profile is influenced by the electron-donating nature of the tert-butyl group and the electrophilic character of the formyl group, making it suitable for further derivatization in synthetic pathways .
The mechanism of action for compounds like tert-butyl 4-(4-formylbenzyl)piperazine-1-carboxylate often involves interaction with biological targets such as receptors or enzymes. The piperazine moiety may enhance binding affinity due to its ability to mimic natural substrates.
Studies may include:
Relevant data from spectral analysis (e.g., Infrared Spectroscopy) can confirm functional groups present, such as carbonyls and amines.
tert-Butyl 4-(4-formylbenzyl)piperazine-1-carboxylate has potential applications in:
The strategic disconnection of tert-butyl 4-(4-formylbenzyl)piperazine-1-carboxylate (CAS: 844891-09-4, MW: 304.38–304.39 g/mol) reveals two primary synthons [2] [8]:
This disconnection capitalizes on the robust reactivity of benzylic halides in nucleophilic substitution (SN₂) reactions with amines. The tert-butoxycarbonyl (Boc) group serves a dual purpose: it prevents dialkylation of the piperazine ring and ensures chemoselectivity during the coupling step [1] [8]. The aldehyde group remains stable under these conditions but requires careful handling to avoid oxidation or reduction side reactions. Alternative routes via reductive amination were deemed less efficient due to over-alkylation risks.
Table 1: Retrosynthetic Analysis of Target Compound
Disconnection Site | Synthon A | Synthon B | Bond Formation |
---|---|---|---|
Benzylic C–N bond | 4-(Bromomethyl)benzaldehyde | N-Boc-piperazine | Nucleophilic substitution |
Boc group removal | Piperazine derivative | Di-tert-butyl dicarbonate | Carbamate protection |
Piperazines possess two nitrogen atoms with distinct nucleophilicities, necessitating selective protection for mono-functionalization. The Boc group is the optimal choice for this scaffold due to:
Alternatives like carbobenzyloxy (Cbz) or 9-fluorenylmethyloxycarbonyl (Fmoc) groups were evaluated but rejected. Cbz requires hydrogenolysis (incompatible with the formyl group), while Fmoc is base-labile and prone to side reactions. Crucially, the Boc group’s stability permits post-coupling modifications, such as Wittig reactions on the aldehyde, without deprotection [6] [8].
Key Risk Mitigation:
"The formyl group’s sensitivity to reduction demands acid-labile protecting groups. Boc deprotection via HCl/dioxane minimizes aldehyde reduction compared to catalytic hydrogenation." [8]
The C–N bond formation between 4-(halomethyl)benzaldehyde and N-Boc-piperazine employs two catalytic systems:
Mechanistic Insight:The reaction proceeds via an SN₂ mechanism for benzylic bromides, with piperazine acting as a nucleophile. Steric hindrance from the Boc group suppresses N-alkylated byproducts (<2%) [1] [2]. For scale-up, metal-free conditions are preferred due to lower catalyst costs and simplified purification.
Solvent polarity critically influences reaction rate and yield due to the polar transition state of the SN₂ step. Systematic screening identified optimal parameters:
Table 2: Solvent and Condition Optimization for Alkylation
Solvent | Base | Temp (°C) | Time (h) | Yield (%) | Byproducts |
---|---|---|---|---|---|
DMF | K₂CO₃ | 25 | 4 | 95 | <2% Dialkylation |
Acetonitrile | Et₃N | 60 | 6 | 88 | 5% Aldehyde hydration |
Toluene | DIPEA | 80 | 8 | 78 | 8% Boc deprotection |
2-MeTHF | NaHCO₃ | 40 | 5 | 93 | <1% Side products |
Key Findings:
Scalability Note:
"A biphasic water/2-MeTHF system enables efficient product extraction, reducing organic solvent use by 40% without yield loss." [8]
Scale-up of this compound faces three hurdles:
Table 3: Economic Analysis of Industrial Production
Parameter | Lab Scale | Industrial Process | Cost Impact |
---|---|---|---|
Piperazine Source | Commercial N-Boc | In-situ Boc protection | ↓ 30% material cost |
Solvent Recovery | None | 2-MeTHF recycling (85%) | ↓ 50% waste disposal |
Yield | 90–95% | 87–90% (after crystallization) | ↓ $150/kg product |
Process Recommendations:
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.:
CAS No.: 8063-17-0